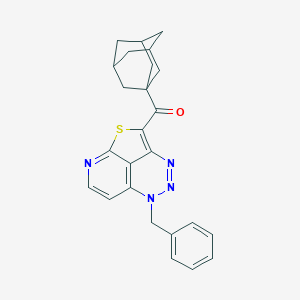
2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE typically involves multiple steps One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
- 2,3-Dimethyl-1H-indole-5-carboxylic acid
- 1-Benzyl-1H-indole-5-carboxylic acid
Uniqueness
2-(MORPHOLIN-4-YL)ETHYL 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLATE is unique due to the presence of the morpholin-4-yl-ethyl ester group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar indole derivatives and may contribute to its specific biological activities.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 1-benzyl-2,3-dimethylindole-5-carboxylate |
InChI |
InChI=1S/C24H28N2O3/c1-18-19(2)26(17-20-6-4-3-5-7-20)23-9-8-21(16-22(18)23)24(27)29-15-12-25-10-13-28-14-11-25/h3-9,16H,10-15,17H2,1-2H3 |
InChI Key |
RTJCOGKYJBIDML-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN3CCOCC3)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN3CCOCC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


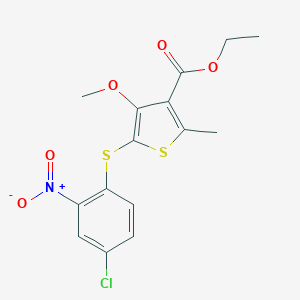
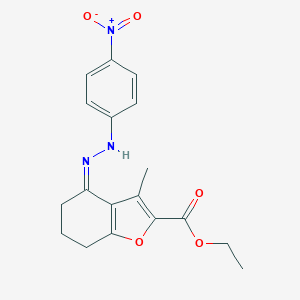
![5-(4-bromophenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B421045.png)
![6-{2-[(2,4-dichlorobenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421048.png)
![ethyl 1-{4-nitrophenyl}-2-methyl-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B421050.png)
![1,3-diphenyl-1H-benzo[f]indazole-4,9-dione](/img/structure/B421051.png)
![N'-(3-cyano-1-{4-nitrophenyl}-1H-pyrido[3,2-b]indol-2-yl)-N,N-dimethylimidoformamide](/img/structure/B421052.png)
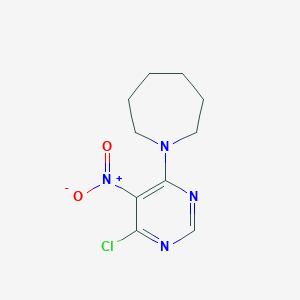
![4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B421054.png)
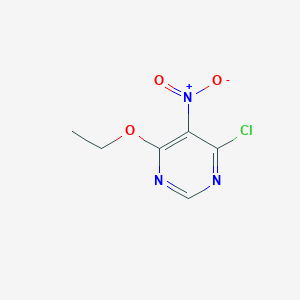

![2-methyl-1,9-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-b]quinoline-3-carbonitrile](/img/structure/B421061.png)
![1-(5-hydroxy-2-methyl-6,8-diphenyl-6H-furo[2,3-e]indazol-3-yl)ethanone](/img/structure/B421064.png)
